REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[C:18]([O:24]C(C)C)=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:4][CH:3]=1.B(Cl)(Cl)Cl>ClCCl>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]3[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[C:18]([OH:24])=[CH:17][C:11]=3[C:12]=2[C:13]([O:15][CH3:16])=[O:14])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
5.237 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C(=C2)[N+](=O)[O-])OC(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
23.85 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with dichloromethane (˜450 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated by hydrophobic filter tube
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(C1C(=O)OC)C=C(C(=C2)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |